molecular formula C9H9F2NO2 B14802173 N-(2-(Difluoromethoxy)benzyl)formamide

N-(2-(Difluoromethoxy)benzyl)formamide

Cat. No.: B14802173
M. Wt: 201.17 g/mol
InChI Key: LFBSKIQWXWWBRP-UHFFFAOYSA-N
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Description

N-(2-(Difluoromethoxy)benzyl)formamide is an organic compound with the molecular formula C9H9F2NO2. It is a derivative of formamide, where the formamide group is attached to a benzyl group substituted with a difluoromethoxy group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Difluoromethoxy)benzyl)formamide typically involves the reaction of 2-(difluoromethoxy)benzylamine with formic acid or a formylating agent. One common method is the direct formylation of the amine using formic acid under solvent-free conditions. This reaction is usually carried out at elevated temperatures to facilitate the formation of the formamide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Difluoromethoxy)benzyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(2-(Difluoromethoxy)benzyl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Difluoromethoxy)benzyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The formamide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylformamide: Similar structure but lacks the difluoromethoxy group.

    N-(2-Methoxybenzyl)formamide: Similar structure with a methoxy group instead of a difluoromethoxy group.

    N-(2-Fluorobenzyl)formamide: Similar structure with a single fluorine atom instead of a difluoromethoxy group.

Uniqueness

N-(2-(Difluoromethoxy)benzyl)formamide is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical properties and biological activity. The difluoromethoxy group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

N-[[2-(difluoromethoxy)phenyl]methyl]formamide

InChI

InChI=1S/C9H9F2NO2/c10-9(11)14-8-4-2-1-3-7(8)5-12-6-13/h1-4,6,9H,5H2,(H,12,13)

InChI Key

LFBSKIQWXWWBRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC=O)OC(F)F

Origin of Product

United States

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